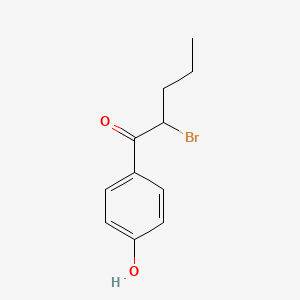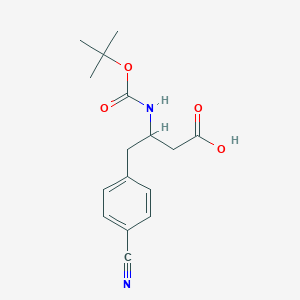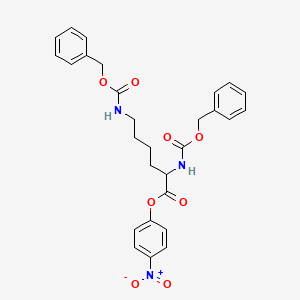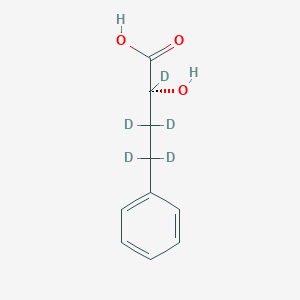![molecular formula C10H11F3N2O5 B13401188 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13401188.png)
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione, also known as trifluridine, is a synthetic nucleoside analog. It is primarily used as an antiviral and anticancer agent. Trifluridine is known for its ability to inhibit the replication of viral DNA and has been used in the treatment of herpes simplex virus infections and as a component of combination therapies for certain cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trifluridine is synthesized through a multi-step process that involves the introduction of a trifluoromethyl group to a pyrimidine base. The synthesis typically starts with the preparation of 5-trifluoromethyluracil, which is then glycosylated with a protected sugar moiety. The final steps involve deprotection and purification to obtain the desired compound .
Industrial Production Methods
Industrial production of trifluridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trifluridine undergoes various chemical reactions, including:
Oxidation: Trifluridine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Trifluridine can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of trifluridine with modified functional groups, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Trifluridine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on DNA replication and repair mechanisms.
Medicine: Used in the treatment of herpes simplex virus infections and as a component of combination therapies for colorectal cancer.
Industry: Employed in the development of antiviral and anticancer drugs.
Wirkmechanismus
Trifluridine exerts its effects by incorporating into viral DNA during replication, leading to the formation of defective DNA strands. This incorporation inhibits the activity of DNA polymerase, preventing the synthesis of new viral DNA. In cancer therapy, trifluridine interferes with DNA synthesis in rapidly dividing cancer cells, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Idoxuridine: Another nucleoside analog used as an antiviral agent.
Vidarabine: An antiviral drug with a similar mechanism of action.
Fluorouracil: A chemotherapeutic agent used in cancer treatment.
Uniqueness
Trifluridine is unique due to its trifluoromethyl group, which enhances its antiviral and anticancer properties. This structural feature allows for better incorporation into DNA and increased potency compared to other nucleoside analogs .
Eigenschaften
Molekularformel |
C10H11F3N2O5 |
|---|---|
Molekulargewicht |
296.20 g/mol |
IUPAC-Name |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6-,7-/m1/s1 |
InChI-Schlüssel |
VSQQQLOSPVPRAZ-FSDSQADBSA-N |
Isomerische SMILES |
C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


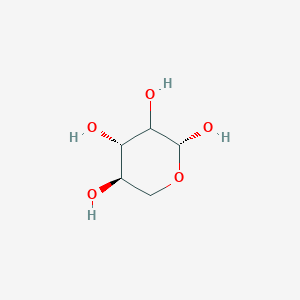




![(2R,3S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-methylideneoxolan-3-yl benzoate](/img/structure/B13401138.png)
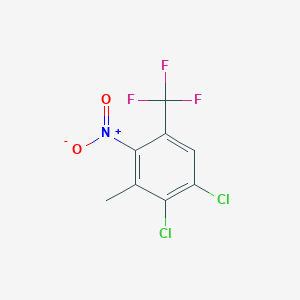
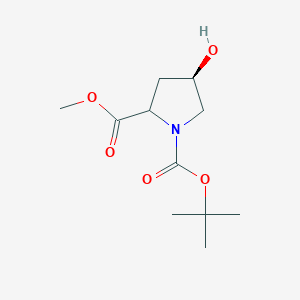

![10-Hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13401151.png)
